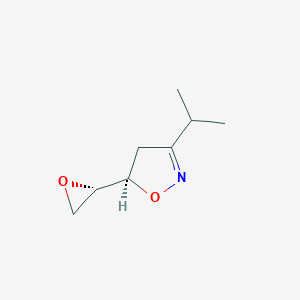

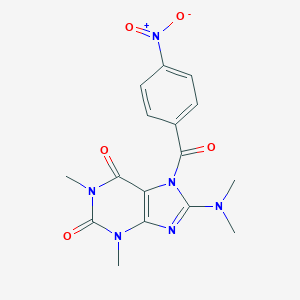

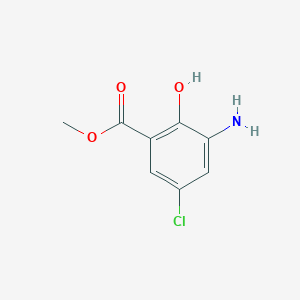

![molecular formula C₁₄H₂₀O₉ B133482 [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]methyl acetate CAS No. 65729-88-6](/img/structure/B133482.png)

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]methyl acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]methyl acetate, commonly known as DADMEA, is a synthetic compound with a wide range of potential applications in the scientific and medical research fields. DADMEA is a derivative of oxolane, which is an organic compound found in nature that has been used for many years as a starting material for synthesizing various compounds. It is a highly versatile compound due to its unique structure, which allows for a variety of different chemical reactions to take place. DADMEA has been used in a variety of scientific and medical research applications, such as in the synthesis of drugs, for drug delivery systems, and in the study of biochemical and physiological effects.

Applications De Recherche Scientifique

Anti-Aging Research

The compound has been validated as an anti-aging compound in gerontology research . It has been used in high-throughput screening methods to identify novel compounds that extend the lifespan of human cells .

Longevity Studies

In longevity studies, 2,5-Anhydro-D-mannitol Tetraacetate has been identified as one of the compounds that can extend the cellular longevity of human cells .

Energy Metabolism

The compound is an antimetabolic fructose analogue that can increase food intake in rats by inhibiting gluconeogenesis and glycogenolysis in the liver .

ATP Depletion

It is phosphorylated in the liver, which decreases available ATP and signals eating behavior in rats through a vagal nerve mechanism .

Membrane Potential Alteration

The compound has been shown to alter liver cell membrane potential (V (m)) in situ and in superfused liver slices .

Pharmaceutical Applications

The compound’s distinctive molecular framework enables precision-guided therapeutic administration, making it a cornerstone in pioneering pharmaceutical concoctions that thwart viral invasions and assuage autoimmune afflictions .

Propriétés

IUPAC Name |

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O9/c1-7(15)19-5-11-13(21-9(3)17)14(22-10(4)18)12(23-11)6-20-8(2)16/h11-14H,5-6H2,1-4H3/t11-,12-,13-,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRVQZSOYVOEEPQ-AAVRWANBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10514365 |

Source

|

| Record name | [(2R,3R,4R,5R)-3,4-Bis(acetyloxy)oxolane-2,5-diyl]bis(methylene) diacetate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10514365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Anhydro-D-mannitol Tetraacetate | |

CAS RN |

65729-88-6 |

Source

|

| Record name | [(2R,3R,4R,5R)-3,4-Bis(acetyloxy)oxolane-2,5-diyl]bis(methylene) diacetate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10514365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

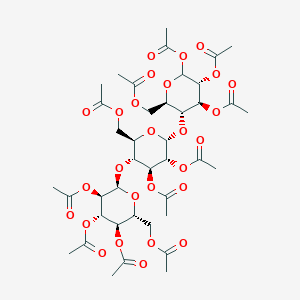

![[(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B133409.png)

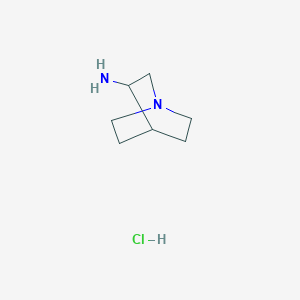

![(6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B133438.png)